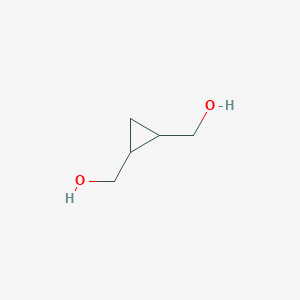

1,2-Cyclopropanedimethanol

Descripción

Historical Context of Cyclopropane (B1198618) Chemistry and Diol Significance

The study of cyclopropane and its derivatives has a rich history. The parent hydrocarbon, cyclopropane, was first synthesized in 1881 by Austrian chemist August Freund. wikipedia.org Freund prepared it through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org For decades, cyclopropane was primarily of theoretical interest due to the substantial ring strain inherent in its triangular structure, which was later explained by models like Pauling's "banana" bonds. scripps.edu A significant commercial application arose in 1929 when its anesthetic properties were discovered, leading to its clinical use from the 1930s until it was superseded by non-flammable agents in the 1950s and 60s. wikipedia.orgwoodlibrarymuseum.orgtaylorandfrancis.comnih.gov

Concurrently, the importance of diols—organic compounds containing two hydroxyl (-OH) groups—became firmly established in organic chemistry. fiveable.mewikipedia.org Diols are valued as versatile synthetic intermediates for several reasons. fiveable.me Their two hydroxyl groups can participate in hydrogen bonding, influencing physical properties like solubility and boiling point. fiveable.me They serve as crucial building blocks for a wide range of more complex molecules, including pharmaceuticals and polymers, through reactions like esterification and etherification. fiveable.mewikipedia.org Vicinal diols, or 1,2-diols, where the hydroxyl groups are on adjacent carbons, are particularly important structural motifs found in numerous natural products, such as carbohydrates. fiveable.me The ability to selectively functionalize the two hydroxyl groups makes diols indispensable in modern synthesis. rsc.org

| Milestone | Year | Contributor(s) | Significance |

| First Synthesis of Cyclopropane | 1881/1882 | August Freund | Discovered the parent cyclopropane molecule via an intramolecular Wurtz reaction. wikipedia.orgwoodlibrarymuseum.org |

| Improved Synthesis | 1887 | Gustavson | Enhanced the yield of cyclopropane synthesis using zinc instead of sodium. wikipedia.org |

| Anesthetic Properties Discovered | 1929 | Henderson and Lucas | Identified the anesthetic properties of cyclopropane, leading to its medical use. wikipedia.orgwoodlibrarymuseum.org |

| Clinical Introduction | 1934 | Ralph M. Waters | Conducted clinical studies and introduced cyclopropane as a surgical anesthetic. woodlibrarymuseum.org |

| "Banana" Bonding Model | 1931 | Linus Pauling | Proposed a bonding model to explain the structure and strain of the cyclopropane ring. scripps.edu |

Strategic Importance of 1,2-Cyclopropanedimethanol as a Chiral Building Block in Advanced Organic Synthesis

The strategic value of this compound lies in its compact, rigid structure and the presence of two functional handles, making it an excellent chiral building block. acs.org Chiral diols are pivotal in the synthesis of enantiomerically pure chemicals, which is crucial in the pharmaceutical, cosmetic, and agricultural industries. acs.org The defined spatial relationship between the two hydroxymethyl groups in this compound, which can exist as cis or trans diastereomers, provides a stereochemically defined scaffold for further synthetic transformations.

A key application is in the preparation of optically pure compounds through enzymatic resolution. For instance, the lipase-mediated desymmetrization of σ-symmetrical 3-substituted-1,2-cyclopropanedimethanols has been shown to be an efficient method for producing optically pure substrates. acs.orgnih.gov These chiral intermediates are valuable for the synthesis of biologically active molecules. acs.orgnih.gov Research has demonstrated the use of these optically active cyclopropyl (B3062369) building blocks in the enantioselective synthesis of key intermediates for biologically active lignans. nih.gov The resulting alkene derivatives from fragmentation reactions of these cyclopropylcarbinyl radicals possess three distinct functionalities, making them versatile for constructing complex natural products. acs.orgnih.govresearchgate.net

Overview of Current Research Trajectories and Future Prospects in this compound Chemistry

Current research on this compound is heavily focused on materials science, particularly in the field of polymer chemistry. rsc.org Scientists are exploring the incorporation of the rigid cyclopropane ring into the main chain of polymers to manipulate their bulk properties. rsc.orgresearchgate.net In one notable study, stereopure cis and trans this compound were used to synthesize polyesters. rsc.orgresearchgate.net The research found that incorporating the cyclopropane unit disrupted the crystallinity that was present in comparable polymers made from 1,4-butanediol (B3395766). rsc.orgresearchgate.net

Beyond polymers, this compound derivatives have been employed in the synthesis of more complex molecular architectures, such as rotaxanes, showcasing their versatility in supramolecular chemistry. ntu.edu.tw The unique stereochemistry and rigidity of the cyclopropane core continue to make it a valuable tool for chemists exploring new frontiers in synthesis and materials science.

| Polymer System | Key Monomers | Observed Property Change | Reference |

| Polyesters | cis/trans this compound, Dithiols, Diacrylates | Cyclopropane-containing polymers were amorphous, unlike semi-crystalline analogues. | rsc.org |

| Copolyesters | This compound, 1,4-Butanediol | Increasing cyclopropane content decreased crystallinity, ultimate tensile strength (UTS), and Young's modulus (E). | rsc.orgresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(hydroxymethyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXDNKVUVKMURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311550 | |

| Record name | 1,2-Cyclopropanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-75-4 | |

| Record name | 1,2-Cyclopropanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopropanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Cyclopropanedimethanol and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

The construction of the stereocenters on the cyclopropane (B1198618) ring with high selectivity is a primary challenge. Modern approaches utilize asymmetric catalysis, chiral auxiliaries, and biocatalysis to achieve high levels of enantio- and diastereoselectivity.

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of cyclopropanes, often involving the reaction of an alkene with a diazo compound or another carbene precursor, mediated by a chiral transition-metal complex. wiley-vch.de

Ruthenium-Catalyzed Cyclopropanation: Chiral Ruthenium(II)-Pheox complexes have been successfully employed in the asymmetric cyclopropanation of α,β-unsaturated carbonyl compounds with functionalized diazoacetates. tut.ac.jp For instance, the reaction of olefins with methyl (diazoacetoxy)acetate (MDA) can yield dicarbonyl cyclopropane products with excellent diastereoselectivities (up to >99:1) and enantioselectivities (up to 99% ee). tut.ac.jp These cyclopropane products can be subsequently reduced to afford the desired optically active 1,2-cyclopropanedimethanol derivatives. tut.ac.jp

Cobalt-Based Metalloradical Catalysis (MRC): A highly effective method for asymmetric radical cyclopropanation uses Co(II) complexes of D2-symmetric chiral amidoporphyrins. nih.gov This system facilitates the reaction between various alkenes and in situ-generated α-heteroaryldiazomethanes. nih.gov The process is notable for its broad applicability and high stereoselectivity, providing access to chiral heteroaryl-substituted cyclopropanes which can be precursors to derivatives of this compound. nih.gov

Copper-Catalyzed Tandem Reactions: Copper-catalyzed conjugate addition of Grignard reagents to 4-chloro-α,β-unsaturated esters, followed by an intramolecular enolate trapping, provides a direct route to trans-1-alkyl-2-substituted cyclopropanes with high enantioselectivity (up to 98% ee). nih.gov

gem-Dizinc Carbenoid Cyclopropanation: The asymmetric cyclopropanation of allylic alcohols using gem-dizinc carbenoids represents another efficient method. nih.gov This approach allows for the synthesis of 1,2,3-trisubstituted cyclopropane derivatives in high yields with excellent enantio- and diastereoselectivities. nih.gov The resulting cyclopropylzinc intermediate can be further functionalized in situ. nih.gov

Table 1: Overview of Asymmetric Catalysis Methods for Cyclopropane Synthesis

| Catalytic System | Olefin/Substrate | Carbene Source/Reagent | Key Features | Diastereo-/Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Ru(II)-Pheox | α,β-Unsaturated carbonyls | Methyl (diazoacetoxy)acetate | Forms dicarbonyl cyclopropanes | up to >99:1 dr, 99% ee | tut.ac.jp |

| Co(II)-Amidoporphyrin | Styrenes, various alkenes | In situ α-heteroaryldiazomethanes | Metalloradical mechanism | High dr and ee (e.g., 92% de, 99% ee) | nih.gov |

| Cu-TolBINAP | 4-Chloro-α,β-unsaturated esters | Grignard reagents | Tandem conjugate addition-enolate trapping | up to 98% ee | nih.gov |

| gem-Dizinc Carbenoid | Allylic alcohols | CH2(ZnI)2 | Forms 1,2,3-trisubstituted cyclopropanes | High dr and ee | nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A notable strategy combines a chiral auxiliary with a substrate-directable reaction in a three-step sequence of aldol–cyclopropanation–retro-aldol reactions. rsc.org This method provides a novel route to enantiopure cyclopropane carboxaldehydes, which are direct precursors to this compound. rsc.org

In substrate-controlled stereoselection, a pre-existing chiral center in the reacting molecule dictates the stereochemistry of the newly formed cyclopropane ring. The Simmons-Smith cyclopropanation of chiral allylic alcohols is a classic example, where the hydroxyl group directs the zinc-carbenoid reagent to the syn-face of the double bond through chelation, leading to high diastereoselectivity. wiley-vch.de This approach is fundamental in converting enantiopure allylic alcohols into specific cyclopropylmethanol (B32771) stereoisomers. wiley-vch.de

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

Lipase-Mediated Desymmetrization: A highly efficient route to obtain optically pure derivatives of this compound involves the enzymatic desymmetrization of prochiral or meso-compounds. nih.govacs.orgacs.org Specifically, σ-symmetrical 3-substituted-1,2-cyclopropanedimethanols can be selectively acylated in a process mediated by lipases, such as from Pseudomonas fluorescens. nih.gov This kinetic resolution efficiently separates the enantiomers by converting one into a monoacetate while leaving the other as a diol, providing access to valuable chiral building blocks. nih.govacs.orgacs.orglookchem.com

Engineered Cyclopropanation Enzymes: To overcome the limitations of natural enzymes, protein engineering has been used to develop novel biocatalysts for asymmetric cyclopropanation. nih.govnih.gov Heme-containing proteins like myoglobin (B1173299) and dehaloperoxidase have been repurposed to catalyze the cyclopropanation of vinyl esters with ethyl diazoacetate, yielding chiral cyclopropanol (B106826) esters with excellent diastereo- and enantiocontrol (up to 99.5:0.5 dr and er). nih.gov Furthermore, a promiscuous tautomerase has been engineered into a cofactor-independent cyclopropanation enzyme that catalyzes the reaction between α,β-unsaturated aldehydes and diethyl 2-chloromalonate, affording cyclopropanes with high stereopurity. nih.gov

Table 2: Biocatalytic Approaches to Chiral Cyclopropanes

| Enzyme/Biocatalyst | Reaction Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Lipase (Pseudomonas fluorescens) | Desymmetrization (Acylation) | σ-symmetrical 3-substituted-1,2-cyclopropanedimethanols | Chiral monoacetate and diol | Highly efficient preparation of optically pure substrates | nih.govacs.org |

| Engineered Dehaloperoxidase | Asymmetric Cyclopropanation | Vinyl esters and ethyl diazoacetate | Chiral cyclopropanol esters | High diastereo- and enantioselectivity (up to 99.5:0.5 dr/er) | nih.gov |

| Engineered 4-Oxalocrotonate Tautomerase | Asymmetric Cyclopropanation | α,β-Unsaturated aldehydes and diethyl 2-chloromalonate | Chiral cyclopropanes | Cofactor-independent, high stereopurity | nih.gov |

Novel Retrosynthetic Strategies for this compound Scaffolds

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachijciar.comresearchgate.net For the this compound scaffold, several retrosynthetic disconnections can be envisioned.

Cyclopropanation Route (C-C bond disconnection of the ring): The most common strategy involves disconnecting the cyclopropane ring itself. This leads back to an alkene and a carbene (or carbenoid) precursor. The alkene would already contain the precursors to the two hydroxymethyl groups, such as a diester or a diene. This is the forward basis for reactions like the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanations from diazo compounds.

Functional Group Interconversion (FGI) and C-C Bond Disconnection: An alternative approach starts by disconnecting the C-CH₂OH bonds. A key precursor identified through this route is a 1,2-cyclopropanedicarboxylic acid or its ester derivative. tut.ac.jp This dicarbonyl compound can be retrosynthetically disconnected via the cyclopropanation route mentioned above. The final step in the forward synthesis would be the reduction of the carboxylic acid or ester groups to the corresponding diol.

Rearrangement Strategies: More advanced strategies might involve intramolecular rearrangements. For example, a suitable homoallylic system could be designed to rearrange into a cyclopropylcarbinyl cation, which could then be trapped to form the desired scaffold. marquette.edu This requires careful placement of stabilizing groups to control the cation rearrangement pathway. marquette.edu

Mechanistic Insights into this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling stereoselectivity.

The formation of the cyclopropane ring can proceed through several distinct mechanistic pathways depending on the reagents and catalysts used.

Concerted vs. Stepwise Mechanisms: In transition-metal-catalyzed cyclopropanations from diazo compounds, the reaction can occur through either an inner-sphere or an outer-sphere mechanism. acs.org

Inner-Sphere Mechanism: This pathway involves the initial coordination of the olefin to the metal center, followed by a formal [2+2] cycloaddition to form a metallacyclobutane intermediate . Subsequent reductive elimination releases the cyclopropane product. acs.org

Outer-Sphere Mechanism: Here, the alkene is not directly coordinated to the metal-carbene complex. Instead, it attacks the carbene carbon directly to form the cyclopropane in a more concerted fashion or via a short-lived ylide intermediate. acs.org

Radical Pathways: In Co(II)-based metalloradical catalysis, the mechanism is a stepwise radical process. The cobalt complex homolytically activates the diazo compound to generate an α-Co(III)-alkyl radical. This radical adds to the alkene to form a γ-metalloalkyl radical intermediate, which then undergoes ring closure to furnish the cyclopropane product. nih.gov

Cationic Pathways: The formation of cyclopropanes can also proceed through cationic intermediates. For example, the strategic introduction of cation-stabilizing groups can allow for the controlled rearrangement of homoallylic cations to form stable cyclopropyl (B3062369) intermediates. marquette.edund.edu

Biocatalytic Mechanisms: In biocatalytic cyclopropanation using an engineered tautomerase, the mechanism involves the formation of an iminium ion intermediate between the α,β-unsaturated aldehyde substrate and a proline residue in the enzyme's active site. nih.gov This activation facilitates the nucleophilic attack by the malonate derivative, leading to stereocontrolled cyclopropane ring formation. nih.gov

Transition State Analysis and Energy Profiles

The stereochemical and energetic landscapes of cyclopropanation reactions are crucial for understanding and optimizing the synthesis of this compound and its derivatives. Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides deep insights into the reaction mechanisms, elucidating the factors that govern selectivity and reaction rates.

A prominent pathway to cyclopropanes from unsaturated alcohols is the Simmons-Smith reaction and its variants. DFT studies on the cyclopropanation of allylic alcohols, precursors structurally analogous to those for this compound, have revealed intricate mechanistic details. In the absence of a directing chiral ligand, the iodomethylzinc allyloxide, formed in situ, tends to aggregate into dimers or tetramers. nih.gov The tetrameric form can undergo an intramolecular cyclopropanation, but this pathway often leads to racemic products. nih.gov

The introduction of chiral ligands, such as dioxaborolanes, dramatically alters the energy profile. These ligands coordinate to the zinc center, breaking down the aggregates and forming a more stable, monomeric four-coordinated chiral zinc complex. nih.gov This complex then proceeds through a more favorable, enantioselective transition state. The stereochemical outcome is dictated by a delicate balance of several factors within the transition state structure:

Torsional Strain: Strain created along the newly forming carbon-carbon bonds. nih.gov

1,3-Allylic Strain: Steric interactions between substituents on the double bond and the allylic carbon. nih.gov

Ring Strain: The inherent strain of the forming three-membered ring. nih.gov

The hydroxyl groups of the substrate play a critical directing role, coordinating with the zinc reagent and guiding the carbene transfer to one face of the double bond, a phenomenon known as syn-selectivity. wiley-vch.de This chelation control is a key principle in achieving high diastereoselectivity in the synthesis of substituted cyclopropanes from allylic alcohols. wiley-vch.de

The choice of metal catalyst and substrate structure significantly influences the energy barriers. In ruthenium-catalyzed cyclopropanation, an outer-sphere mechanism for the reaction with propene has a calculated free energy barrier of 12.1 kcal/mol. diva-portal.org Computational studies on rhodium-catalyzed reactions have shown that steric interactions between the catalyst's ligands and the approaching olefin are critical. For some cyclic diazoesters, ring constraints can relieve these steric clashes, lowering the activation energy for cyclopropanation compared to competing side reactions like β-hydride migration. nih.gov

The following tables summarize key energetic data from computational studies on analogous cyclopropanation reactions.

Table 1: Calculated Activation Energies for Simmons-Smith and Related Cyclopropanation Reactions This interactive table provides calculated activation energies for various cyclopropanation reactions, offering a comparative view of the energy barriers under different conditions.

| Reactants | Reagent/Catalyst | Method | Activation Energy (kcal/mol) | Reference |

| Ethene + ICH₂ZnI | Zinc Carbenoid | DFT | 11.5 - 14.6 | rsc.org |

| Allylic Alcohol | Aluminum Carbenoid | DFT | 9.0 - 10.3 | researchgate.net |

| Propene | Ruthenium-Pheox | DFT | 12.1 | diva-portal.org |

| Ethylene | Rhodium Carbene | DFT | < 11.9 (vs. β-hydride migration) | nih.gov |

Table 2: Factors Influencing Transition State Stability in Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols This table outlines the key stabilizing and destabilizing interactions that determine the stereochemical outcome in the asymmetric Simmons-Smith reaction of allylic alcohols, as revealed by transition state analysis.

| Influencing Factor | Description | Effect on Stereoselectivity | Reference |

| Torsional Strain | Strain resulting from the eclipsing of bonds during the formation of the C-C bond in the transition state. | Influences the preferred dihedral angle of approach. | nih.gov |

| 1,3-Allylic Strain | Steric repulsion between a substituent on the double bond and a substituent on the allylic carbon. | Dictates the most stable conformation of the allylic alcohol in the transition state. | nih.gov |

| Ring Strain | The inherent strain in the three-membered ring being formed. | Affects the geometry and energy of the transition state. | nih.gov |

| Chelation Control | Coordination of the substrate's hydroxyl group to the zinc center of the reagent. | Directs the cyclopropanating agent to the syn-face of the double bond, enhancing diastereoselectivity. | wiley-vch.de |

Derivatization and Advanced Synthetic Applications of 1,2 Cyclopropanedimethanol

Synthesis of Complex Chiral Molecules from 1,2-Cyclopropanedimethanol

The rigid three-membered ring of this compound allows for precise spatial orientation of its functional groups, making it an attractive chiral synthon for creating stereochemically complex molecules.

The cyclopropane (B1198618) motif is a structural component in a wide array of natural products, including terpenoids, alkaloids, and fatty acids. The synthesis of chiral cyclopropane-containing building blocks is therefore of significant interest. Stereoselective cyclopropanation reactions are key methods for producing enantiomerically pure compounds like this compound, which are valuable as starting materials or intermediates in the synthesis of natural products and pharmaceuticals. acs.org

While this compound is recognized as a useful chiral building block for organic synthesis, specific examples of its direct application as a starting material in the total synthesis of complex natural products are not extensively detailed in readily available literature. However, its derivatives are key components in the synthesis of biologically active molecules. For instance, the natural product (1R,3R)- or (+)-trans-chrysanthemic acid, the acidic portion of the insecticide pyrethrin I, is a classic target in organic synthesis that features a substituted cyclopropane ring. wikipedia.org Various stereoselective syntheses have been developed to produce this and related structures. rsc.orgrsc.org

The diol functionality of this compound provides a scaffold for the construction of novel heterocyclic systems. The compound has been successfully utilized as a precursor in the synthesis of complex, multi-ring heterocyclic molecules with significant biological activity.

In one notable application, trans-1,2-cyclopropanedimethanol is employed as a starting material in the synthesis of a series of heterocyclic compounds designed to act as chemokine receptor binding agents, demonstrating potential efficacy as anti-HIV agents. google.com.pg The synthesis involves a multi-step process that begins with the reduction of diethyl trans-1,2-cyclopropanedicarboxylate to yield trans-1,2-cyclopropanedimethanol. google.com.pg This diol is then further functionalized and elaborated to construct complex molecules containing benzimidazole (B57391) and tetrahydroquinoline moieties. google.com.pg This pathway underscores the utility of this compound as a foundational fragment for introducing the unique conformational constraints of the cyclopropane ring into larger, biologically active heterocyclic frameworks.

Polymer Chemistry and Advanced Material Science Applications

In the realm of material science, this compound is emerging as a valuable monomer for creating polymers with unique and tunable characteristics. Its rigid structure offers a method to precisely control polymer architecture and, consequently, its bulk properties.

Researchers have successfully incorporated both cis and trans isomers of this compound into the main chain of linear polyesters. researchgate.net This is achieved through a thiol-Michael "click" reaction, a highly efficient step-growth polymerization method, reacting the diol with dithiol and diacrylate monomers. researchgate.netacs.org

The inclusion of the cyclopropane ring into the polymer backbone has a profound impact on the material's morphology. researchgate.net Unlike polyesters made with flexible aliphatic diols like 1,4-butanediol (B3395766) which are semi-crystalline, polyesters containing a this compound backbone are found to be amorphous. researchgate.netresearchgate.net This is attributed to the geometry of the 1,2-disubstituted cyclopropane, which introduces a "kink" into the linear polymer chain. acs.org This rigid bend in the backbone disrupts chain packing and hinders the formation of crystalline domains. researchgate.net

The ability of the this compound unit to disrupt crystallinity provides a powerful tool for designing functional polymers with finely tuned properties. By creating copolymers that blend this compound with traditional linear diols like 1,4-butanediol, the degree of crystallinity in the resulting material can be effectively controlled. researchgate.netresearchgate.net

This control over crystallinity directly translates to the ability to tune the thermomechanical properties of the polymer. bham.ac.uk Research has demonstrated that as the content of the cyclopropane monomer is increased in copolymers, the material's crystallinity decreases. researchgate.net This reduction in crystallinity leads to a corresponding decrease in the Ultimate Tensile Strength (UTS) and Young's Modulus (E) of the material. acs.orgresearchgate.net This strategy showcases how a single, structurally unique monomer can be used to predictably modulate the bulk properties of polyester (B1180765) materials, providing a clear pathway for the rational design of polymers with specific performance characteristics. researchgate.net

| Cyclopropane Content (%) | Crystallinity | Ultimate Tensile Strength (UTS) | Young's Modulus (E) |

|---|---|---|---|

| 0 | Semi-crystalline | High | High |

| Low-Mid | Reduced | Decreased | Decreased |

| 100 | Amorphous | Low | Low |

This interactive table illustrates the general relationship between the incorporation of this compound into a polyester backbone and its resulting material properties, based on findings where increasing cyclopropane content reduces crystallinity and mechanical strength. researchgate.netacs.org

Covalently Bonded Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from molecular building blocks linked by strong covalent or coordination bonds. The selection of organic linkers is critical to the structure and function of these materials. While a vast array of organic molecules have been employed as linkers in the design of these frameworks, the use of this compound in this capacity is not documented in the available scientific literature.

Ligand Design and Coordination Chemistry

The spatial arrangement of the functional groups in derivatives of this compound predetermines their coordination behavior with metal centers, influencing the geometry and properties of the resulting metal complexes.

The inherent chirality of trans-1,2-cyclopropanedimethanol and the ability to synthesize it in enantiomerically pure forms make it a valuable precursor for chiral ligands. These ligands are instrumental in asymmetric catalysis, where they create a chiral environment around a metal center, guiding the stereochemical outcome of a reaction.

A notable class of chiral ligands derived from a cyclopropane scaffold are bis(oxazoline) ligands. For instance, the C2-symmetric ligand (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) has been synthesized and successfully employed in a variety of asymmetric reactions nih.govresearchgate.netorgsyn.org. While not directly synthesized from this compound, its cyclopropane-1,1-diyl core represents a closely related structural motif. The synthesis of this ligand involves the reaction of a chiral aminoindanol (B8576300) derivative with diethyl malonimidate dihydrochloride, followed by the introduction of the cyclopropane ring nih.govorgsyn.org.

The resulting bis(oxazoline) ligand, featuring a rigid cyclopropane spacer, has been shown to be highly effective in inducing enantioselectivity in several catalytic transformations. When complexed with copper(II) triflate, this ligand catalyzes the Diels-Alder reaction between 3-acryloyloxazolidin-2-one and cyclopentadiene (B3395910) with high yield and excellent enantioselectivity (96% ee) nih.govorgsyn.org. Furthermore, nickel(II) complexes of this ligand have been investigated as catalysts for the enantioselective reductive cross-coupling of C(sp2) and C(sp3) electrophiles chemrxiv.org.

The effectiveness of these cyclopropane-containing chiral ligands can be attributed to the rigid and well-defined orientation of the oxazoline (B21484) moieties, which creates a specific chiral pocket around the metal center. This steric and electronic control is crucial for achieving high levels of asymmetric induction.

Table 1: Representative Asymmetric Reactions Catalyzed by a Cyclopropane-Containing Bis(oxazoline) Ligand

| Reaction | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

| Diels-Alder | Cu(OTf)₂ + Ligand | 3-Acryloyloxazolidin-2-one, Cyclopentadiene | 96% | nih.govorgsyn.org |

| Reductive Cross-Coupling | Ni(II)-halide + Ligand | C(sp2) and C(sp3) electrophiles | Not specified | chemrxiv.org |

While the direct use of this compound as a linker in the synthesis of MOFs and coordination polymers is not extensively documented, the closely related 1,2-cyclopropanedicarboxylate has been successfully employed as a building block for such materials. The dicarboxylate ligand can be synthesized from the corresponding dimethanol through oxidation. The rigid and compact nature of the cyclopropane ring in these dicarboxylates offers a means to construct robust frameworks with specific topologies and pore structures.

For example, lanthanide-based coordination polymers have been synthesized using 3,3'-dimethylcyclopropane-1,2-dicarboxylate as a ligand acs.org. These studies have revealed the formation of diverse and complex three-dimensional structures. The specific coordination modes of the carboxylate groups and the nature of the lanthanide ion influence the final architecture of the coordination polymer acs.org.

In one instance, a gadolinium-based coordination polymer constructed with this cyclopropane dicarboxylate ligand exhibited interesting magnetic properties, including a metamagnetic transition from an antiferromagnetic to a ferromagnetic state acs.org. This highlights how the rigid cyclopropane backbone can mediate magnetic interactions between metal centers within the framework.

The structural diversity and potential for functional properties underscore the utility of the cyclopropane scaffold in the design of novel MOFs and coordination polymers. The ability to introduce substituents on the cyclopropane ring, as seen with the 3,3'-dimethyl derivative, provides a pathway to fine-tune the properties of the resulting materials.

Table 2: Examples of Coordination Polymers with Cyclopropane-Based Dicarboxylate Ligands

| Metal Ion | Ligand | Resulting Structure | Notable Properties | Reference |

| Lanthanum (La³⁺) | 3,3'-Dimethylcyclopropane-1,2-dicarboxylate | 3D framework with nonanuclear clusters | Low gas uptake | acs.org |

| Gadolinium (Gd³⁺) | 3,3'-Dimethylcyclopropane-1,2-dicarboxylate | 3D wheel cluster-like framework | Metamagnetic transition, magnetocaloric effect | acs.org |

| Gadolinium (Gd³⁺) | 3,3'-Dimethylcyclopropane-1,2-dicarboxylate and acetate | 1D ladder-like chain | Antiferromagnetic interactions | acs.org |

Advanced Spectroscopic and Structural Investigations of 1,2 Cyclopropanedimethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution, configuration, and conformation of 1,2-Cyclopropanedimethanol. The chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs) of the protons and carbons provide a wealth of structural information.

The relative stereochemistry of the hydroxymethyl groups (cis or trans) can be determined by analyzing the coupling constants between the cyclopropyl (B3062369) protons and the protons on the adjacent carbons (C1 and C2). Furthermore, the molecule's preferred conformation in solution can be inferred from these NMR parameters, often supplemented by computational modeling. nih.govdoi.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and mapping out the connectivity and spatial relationships within the molecule. wikipedia.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). longdom.orglibretexts.org For this compound, a ¹H-¹H COSY spectrum would show cross-peaks between the cyclopropyl ring protons and the methylene (B1212753) protons of the hydroxymethyl groups, confirming the connectivity. The pattern of cross-peaks helps in assigning the signals for H1, H2, and the diastereotopic methylene protons. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgslideshare.net This is particularly powerful for stereochemical assignment. For instance, in the cis isomer of this compound, NOE cross-peaks would be expected between the protons of the two hydroxymethyl groups. In the trans isomer, such correlations would be absent. NOESY is also instrumental in determining the preferred rotational conformations of the -CH₂OH groups. libretexts.org

To determine the enantiomeric purity of a chiral sample of this compound, NMR spectroscopy can be employed in conjunction with chiral shift reagents (CSRs). These reagents are typically lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can reversibly coordinate with the hydroxyl groups of the substrate. harvard.edu

This coordination forms transient diastereomeric complexes that have different NMR spectra. As a result, in the presence of a CSR, a racemic mixture of this compound will exhibit two distinct sets of signals in the ¹H NMR spectrum, one for each enantiomer. The relative integration of these separated signals provides a direct measure of the enantiomeric excess (ee). harvard.edu

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about its functional groups and conformation. uni-siegen.demdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol groups. The broadness indicates hydrogen bonding. A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration. Absorptions associated with the cyclopropane (B1198618) ring C-H stretching are typically observed at higher wavenumbers (>3000 cm⁻¹) than for other alkanes.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. ksu.edu.samdpi.com The C-C stretching vibrations of the cyclopropane ring would be clearly visible in the Raman spectrum. Conformational changes in the molecule can lead to shifts in the vibrational frequencies in both IR and Raman spectra, making these techniques useful for studying different conformers. ustc.edu.cn

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining suitable single crystals of this compound itself might be challenging due to its polarity and potential for hydrogen bonding, a crystalline derivative can be readily prepared.

For example, converting the diol into a diester (e.g., a dibenzoate) or a cyclic derivative often yields highly crystalline materials. X-ray diffraction analysis of such a derivative would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net This would unequivocally confirm the relative stereochemistry (cis or trans) and reveal the preferred conformation of the molecule in the crystal lattice. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Enantiomeric Excess Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. mdpi.com These methods measure the differential interaction of the molecule with left and right circularly polarized light. thieme-connect.de

Since this compound lacks a suitable chromophore for direct CD analysis in the accessible UV-Vis region, a chemical derivatization is necessary. thieme-connect.de The hydroxyl groups can be converted into chromophoric esters, such as benzoates or cinnamates. The resulting derivative will exhibit characteristic CD signals, known as Cotton effects. The sign of the observed Cotton effect can then be related to the absolute configuration of the stereocenters (e.g., (1R, 2R) or (1S, 2S)) by applying established empirical rules (e.g., the exciton (B1674681) chirality method) or by comparison with quantum mechanical calculations of the theoretical CD spectrum. nih.govwordpress.com

Mass Spectrometry for Mechanistic and Derivatization Studies (beyond simple identification)

While standard mass spectrometry (MS) is used to determine the molecular weight of this compound, advanced MS techniques provide deeper structural and mechanistic insights. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions.

By studying the fragmentation patterns of derivatized forms of this compound (e.g., silyl (B83357) ethers), one can deduce structural information. For instance, the fragmentation pathways can help distinguish between different isomers. Furthermore, if this compound is a product of a chemical reaction, MS can be used in mechanistic studies. By using isotopically labeled reactants, one can trace the path of the labels into the product, providing evidence for proposed reaction mechanisms.

Theoretical and Computational Studies of 1,2 Cyclopropanedimethanol

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1,2-Cyclopropanedimethanol. The cyclopropane (B1198618) ring is notable for its high degree of ring strain, resulting in bent "banana" bonds where the electron density is concentrated outside the internuclear axes of the carbon atoms.

DFT calculations on substituted cyclopropanes reveal how substituents influence this unique bonding researchgate.netcsuohio.edu. For this compound, the primary substituents are the hydroxymethyl groups (-CH₂OH). The electronegative oxygen atoms in these groups induce a slight electron-withdrawing effect, which can subtly alter the charge distribution and geometry of the cyclopropane ring compared to unsubstituted cyclopropane.

Key insights from quantum mechanical calculations would include:

Geometric Parameters: Optimization of the molecular geometry provides precise bond lengths and angles. The C1-C2 bond, bearing the substituents, is expected to be slightly longer than the other C-C bonds in the ring due to steric hindrance and electronic effects from the hydroxymethyl groups.

Electron Density Distribution: Analysis of the electron density and molecular orbitals would quantify the nature of the strained ring bonds and the influence of the hydroxyl groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity.

Bonding Analysis: Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to study the hybridization of the carbon atoms and the nature of the C-C ring bonds, providing a more detailed picture than simple valence bond theory.

Table 1: Predicted Geometric and Electronic Properties of this compound Isomers from Theoretical Calculations Note: These are representative values expected from DFT calculations and may vary with the level of theory and basis set used.

| Property | cis-1,2-Cyclopropanedimethanol | trans-1,2-Cyclopropanedimethanol | Description |

|---|---|---|---|

| C1-C2 Bond Length (Å) | ~1.52 Å | ~1.51 Å | The bond connecting the substituted carbons. Steric repulsion in the cis isomer may cause slight elongation. |

| C1-C3 / C2-C3 Bond Length (Å) | ~1.50 Å | ~1.50 Å | The other two C-C bonds within the cyclopropane ring. |

| Dipole Moment (Debye) | > 0 D | ~ 0 D (for symmetric conformers) | The cis isomer possesses a significant net dipole moment, while the trans isomer may have a very small or zero dipole moment depending on the conformation of the -CH₂OH groups. |

| HOMO-LUMO Gap (eV) | ~7-8 eV | ~7-8 eV | Represents the energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating kinetic stability. |

Conformational Analysis and Energy Landscapes of Isomers

Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers (local minima on the potential energy surface) and the transition states connecting them. tandfonline.comwhiterose.ac.uk This analysis is crucial for understanding the molecule's physical properties and how it interacts with other molecules.

trans Isomer: In the trans isomer, the hydroxymethyl groups are on opposite sides of the ring. This configuration minimizes steric hindrance between the two bulky groups. The lowest energy conformations are typically those where the substituents adopt a staggered arrangement relative to the ring bonds.

cis Isomer: In the cis isomer, the hydroxymethyl groups are on the same side of the ring. This proximity allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton of one group and the oxygen of the other. Such an interaction would significantly stabilize specific conformations, creating deeper minima on the potential energy landscape compared to conformations without the hydrogen bond.

The relative energies of the various conformers determine their population at a given temperature, which can be calculated using Boltzmann statistics. This information is vital for accurately predicting macroscopic properties, including spectroscopic signatures.

Table 2: Key Dihedral Angles and Expected Low-Energy Conformers

| Isomer | Key Dihedral Angles | Expected Low-Energy Conformer Characteristics | Potential for Intramolecular H-Bonding |

|---|---|---|---|

| cis | H-O-C-C, O-C-C-C, C-C-C-C | Rotations around C-C and C-O bonds lead to conformers where intramolecular hydrogen bonding can occur, stabilizing the structure. | High |

| trans | H-O-C-C, O-C-C-C, C-C-C-C | Staggered conformations of the -CH₂OH groups are favored to minimize steric interactions. The two groups are too far apart for direct interaction. | None |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the lowest-energy path from reactants to products, characterizing intermediates and, crucially, transition states. nih.gov

For instance, the polymerization of this compound to form polyesters, as has been done experimentally, could be modeled to understand the reaction mechanism at a molecular level. rsc.orgbirmingham.ac.uk DFT calculations can be employed to:

Locate Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. It is located computationally as a first-order saddle point on the potential energy surface.

Characterize Transition States: A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming or breaking of a bond).

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡), a critical factor determining the reaction rate. By comparing the activation energies for reactions involving the cis and trans isomers, one can predict differences in their reactivity.

While specific DFT studies on the reaction mechanisms of this compound are not widely published, the methodology is well-established for related systems like the cyclopropanation of alkenes or ring-opening reactions of other substituted cyclopropanes. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com This technique is particularly valuable for understanding the behavior of larger systems, such as polymers derived from this compound in a condensed phase (e.g., liquid or solid).

In an MD simulation, a system is modeled by defining a "box" containing numerous molecules. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved numerically to simulate the trajectory of each atom.

MD simulations could provide critical insights into the materials science of this compound-based polymers:

Amorphous vs. Crystalline Structure: Experimental studies have shown that polyesters containing a this compound backbone are amorphous, unlike analogous polymers made from 1,4-butanediol (B3395766). rsc.orgbirmingham.ac.ukresearchgate.net MD simulations could reveal the atomistic origin of this property by modeling the packing of polymer chains. The rigid, bent structure of the cyclopropane unit likely frustrates the orderly chain packing required for crystallization.

Thermomechanical Properties: Simulations can predict material properties like the glass transition temperature (Tg) by monitoring changes in density or mobility as a function of temperature. Mechanical properties, such as the Young's modulus, can be estimated by simulating the response of the material to applied stress.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. rsc.orgnsf.gov DFT calculations are routinely used to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com

For the cis and trans isomers of this compound, computational spectroscopy would be a powerful tool for differentiation:

Vibrational Spectroscopy (IR and Raman): The two isomers have different molecular symmetries. This leads to distinct selection rules for vibrational transitions, meaning their IR and Raman spectra will have unique patterns of peaks. For example, certain vibrational modes may be IR-active in one isomer but not the other. Frequencies corresponding to the C-O stretching and O-H bending would also be sensitive to the conformational differences and potential hydrogen bonding in the cis isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each atom determines its NMR chemical shift. Due to their different geometries, the protons and carbons in the cis and trans isomers are chemically non-equivalent and would be predicted to have different chemical shifts. For example, the protons on the cyclopropane ring and in the methylene (B1212753) (-CH₂) groups would show distinct signals, allowing for unambiguous identification of each isomer. Coupling constants (J-values) can also be calculated to help resolve complex spectra.

These theoretical predictions can be directly compared with experimental data. A strong correlation between the computed and measured spectra provides high confidence in the structural assignment.

Table 3: Representative Predicted ¹H-NMR Chemical Shifts (ppm) for Isomers of this compound Note: These are hypothetical, illustrative values. Actual values depend on the solvent and the level of theory used for prediction.

| Proton Type | cis Isomer (Predicted ppm) | trans Isomer (Predicted ppm) | Rationale for Difference |

|---|---|---|---|

| Ring CH (H1, H2) | ~0.8 - 1.0 | ~0.6 - 0.8 | The magnetic environment of the ring protons is different due to the relative orientation of the substituents. |

| Ring CH₂ (H3) | ~0.4 - 0.6 | ~0.3 - 0.5 | Protons on the unsubstituted carbon of the ring. |

| -CH₂-OH | ~3.5 - 3.7 (diastereotopic) | ~3.4 - 3.6 | The proximity of the two hydroxymethyl groups in the cis isomer leads to greater deshielding. These protons are diastereotopic and would appear as complex multiplets. |

| -OH | Variable (H-bonding) | Variable | The chemical shift is highly dependent on concentration, solvent, and temperature. Intramolecular H-bonding in the cis isomer could lead to a downfield shift. |

Structure-Property Relationship Studies in Theoretical Materials Science

A primary application of theoretical studies on this compound is in materials science, specifically for understanding how its incorporation into a polymer backbone affects the bulk properties of the material. rsc.orgbirmingham.ac.uk This is a classic example of establishing a structure-property relationship.

Experimental work has demonstrated that using stereopure cis or trans this compound as a monomer in polyester (B1180765) synthesis leads to amorphous materials. rsc.orgresearchgate.net This contrasts sharply with the semi-crystalline nature of polyesters made with a comparable linear diol, 1,4-butanediol.

Theoretical and computational studies can explain these observations:

Chain Packing and Crystallinity: The non-linear, rigid structure of the cyclopropane ring disrupts the ability of polymer chains to pack into a regular, crystalline lattice. Computational models can visualize and quantify this disruption. By contrast, the flexible alkyl chain of 1,4-butanediol allows for the efficient chain alignment needed for crystallization.

Tuning Material Properties: It has been shown that by creating copolymers with varying ratios of this compound and 1,4-butanediol, the degree of crystallinity can be effectively tuned. rsc.orgbirmingham.ac.uk This, in turn, controls the material's mechanical properties. Theoretical models can simulate these copolymer systems to predict how the ultimate tensile strength (UTS) and Young's modulus (E) change with monomer composition, corroborating experimental findings that show a decrease in these properties as cyclopropane content and amorphous character increase. researchgate.net

Effect of Stereochemistry: At low incorporation ratios, the difference between using the cis or trans isomer on thermomechanical properties was found to be minimal. rsc.org Molecular modeling could explore why this is the case and predict at what concentration the stereochemistry might begin to play a more significant role in dictating chain conformation and inter-chain interactions.

Table 4: Summary of Experimental Structure-Property Relationships in Polyesters Amenable to Theoretical Study (Based on findings from Dove et al.) rsc.orgbirmingham.ac.ukresearchgate.net

| Monomer Composition | Resulting Polymer Crystallinity | Effect on Young's Modulus (E) | Effect on Ultimate Tensile Strength (UTS) |

|---|---|---|---|

| 100% 1,4-Butanediol | Semi-crystalline | High | High |

| Increasing ratio of this compound | Decreasingly crystalline | Decreases | Decreases |

| 100% this compound | Amorphous | Low | Low |

Compound Index

Innovative Applications of 1,2 Cyclopropanedimethanol in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality and rigid C2 symmetry of trans-1,2-cyclopropanedimethanol make it an attractive scaffold for the design of chiral ligands and auxiliaries in asymmetric catalysis. In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule, a crucial requirement for many pharmaceuticals and biologically active compounds. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. researchgate.net

While specific applications of 1,2-cyclopropanedimethanol as a chiral auxiliary are still an area of active research, its structural features are highly promising. The defined spatial orientation of the two hydroxymethyl groups in both the cis and trans isomers can be utilized to create a chiral environment around a catalytic metal center or to control the facial selectivity of a substrate. For instance, derivatives of this compound can be synthesized to act as chiral ligands for transition metals used in a variety of asymmetric transformations, such as hydrogenations, cyclopropanations, and Diels-Alder reactions. The rigidity of the cyclopropane (B1198618) ring is expected to enhance the enantioselectivity of these reactions by reducing conformational flexibility and providing a well-defined chiral pocket.

The synthesis of enantiomerically pure cis- and trans-1,2-cyclopropanedimethanol derivatives is a key step in harnessing their potential. These chiral building blocks can be prepared through various synthetic routes, including the asymmetric cyclopropanation of olefins followed by reduction of ester groups. Once obtained, they can be incorporated into a wide range of molecular architectures to induce chirality.

Advanced Precursor for Specialty Chemicals and Fine Chemicals

This compound serves as a valuable precursor for the synthesis of a variety of specialty and fine chemicals, particularly those incorporating the unique structural and electronic properties of the cyclopropane ring. The cyclopropane moiety is found in numerous biologically active compounds, including pharmaceuticals and agrochemicals, where it can impart increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic properties. unl.ptindigoinstruments.comnih.gov

The diol functionality of this compound allows for a wide range of chemical transformations. The hydroxyl groups can be converted into other functional groups, such as halides, amines, or esters, providing access to a diverse library of cyclopropane-containing molecules. For example, 1,1-bis(hydroxymethyl)cyclopropane, a constitutional isomer of this compound, is a known intermediate in the synthesis of certain pharmaceuticals. google.comresearchgate.net Similarly, this compound can be envisioned as a starting material for the synthesis of complex molecules with potential therapeutic applications.

The strained nature of the cyclopropane ring also offers unique reactivity that can be exploited in synthetic strategies. Ring-opening reactions of cyclopropane derivatives can lead to the formation of linear chains with specific functionalization patterns, providing a pathway to complex acyclic structures. This reactivity, combined with the bifunctionality of the diol, makes this compound a versatile building block for the construction of intricate molecular architectures.

Engineering of Novel Polymeric Materials with Defined Stereochemistry and Architecture

The stereochemistry of monomers can have a profound impact on the properties of the resulting polymers. The use of stereochemically pure cis- and trans-1,2-cyclopropanedimethanol as monomers in polymerization reactions allows for the engineering of novel polymeric materials with precisely controlled stereochemistry and architecture. The rigid and defined geometry of the cyclopropane ring is directly translated into the polymer backbone, influencing its chain packing, crystallinity, and ultimately, its macroscopic properties. semanticscholar.org

Recent research has demonstrated the successful incorporation of both cis- and trans-1,2-cyclopropanedimethanol into linear polyesters via a thiol-Michael "click" reaction between dithiol and diacrylate monomers. semanticscholar.org A key finding from this work is that polyesters containing a cyclopropane backbone were found to be amorphous, in contrast to comparable polymers synthesized with 1,4-butanediol (B3395766), which were semi-crystalline. This highlights the significant influence of the cyclopropane ring on the polymer's ability to crystallize.

By copolymerizing this compound with other diols, such as 1,4-butanediol, the crystallinity of the resulting polymer can be effectively tuned. This control over crystallinity allows for the fine-tuning of the material's mechanical properties. It was observed that increasing the content of the cyclopropane monomer generally led to a decrease in the ultimate tensile strength (UTS) and Young's modulus (E) of the material, which is a direct consequence of the reduced crystallinity. semanticscholar.org Interestingly, at low incorporation ratios, the stereochemistry of the cyclopropane monomer (cis vs. trans) was found to have a minimal effect on the thermomechanical properties of the resulting polymers. semanticscholar.org

The ability to control the stereochemistry of the polymer backbone through the use of stereopure this compound isomers opens up new avenues for the design of advanced materials with tailored properties for specific applications.

Development of High-Performance Resins, Coatings, and Crosslinkers

The unique structural features of this compound also make it a promising candidate for the development of high-performance resins, coatings, and crosslinkers. The incorporation of the rigid cyclopropane unit into polymer networks can enhance their thermal stability, mechanical strength, and chemical resistance.

As a diol, this compound can be used as a monomer in the synthesis of various thermosetting resins, such as polyesters and polyurethanes. In these applications, it can act as a chain extender or a crosslinking agent. The rigidity of the cyclopropane ring can lead to an increase in the glass transition temperature (Tg) of the resulting polymer, making it suitable for high-temperature applications. Furthermore, the compact structure of the cyclopropane ring can contribute to a higher crosslink density, which in turn can improve the hardness and scratch resistance of coatings.

The development of bio-based resins and coatings is a growing area of research, and this compound, which can potentially be derived from renewable resources, fits well within this trend. lcpo.fr Its use can contribute to the creation of more sustainable materials with enhanced performance characteristics.

In the context of crosslinkers, derivatives of this compound can be synthesized to contain reactive groups that can participate in curing reactions. For example, the hydroxyl groups can be functionalized to introduce epoxy or acrylate (B77674) moieties, which can then be crosslinked through thermal or photochemical processes. The presence of the cyclopropane ring in the crosslinker can impart unique properties to the final cured material, such as improved adhesion and durability.

The table below summarizes the effect of incorporating trans-1,2-cyclopropanedimethanol (t-CPDM) into a polyester (B1180765) matrix, demonstrating its influence on the material's mechanical properties.

| Polymer Composition | Crystallinity | Ultimate Tensile Strength (UTS) / MPa | Young's Modulus (E) / MPa |

| 100% 1,4-Butanediol | Semi-crystalline | 25 | 300 |

| 75% 1,4-Butanediol, 25% t-CPDM | Lower crystallinity | 18 | 200 |

| 50% 1,4-Butanediol, 50% t-CPDM | Amorphous | 10 | 100 |

Data adapted from research on polyesters incorporating this compound. semanticscholar.org

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. Host-guest chemistry, a central part of supramolecular chemistry, involves the design of host molecules that can selectively bind to specific guest molecules.

While direct applications of this compound in supramolecular chemistry and host-guest systems are not yet widely reported, its unique structural features suggest significant potential in this area. The rigid cyclopropane backbone can serve as a scaffold for the construction of pre-organized host molecules. The defined stereochemistry of the cis and trans isomers can be used to create host cavities with specific shapes and sizes, enabling selective recognition of guest molecules.

One promising avenue is the use of this compound as a building block for the synthesis of novel crown ethers. Crown ethers are macrocyclic polyethers known for their ability to selectively bind metal cations and other small molecules. jetir.orgmdpi.comnih.gov By incorporating the rigid 1,2-cyclopropane unit into the macrocyclic ring, it may be possible to create crown ethers with enhanced binding selectivity and affinity. The conformational rigidity imparted by the cyclopropane ring could lead to a more pre-organized binding cavity, reducing the entropic penalty of guest binding.

Furthermore, the hydroxyl groups of this compound can be functionalized with various recognition motifs, such as hydrogen bonding donors and acceptors or aromatic groups, to create more complex host systems. These hosts could find applications in areas such as chemical sensing, catalysis, and molecular transport. The development of such systems based on this compound represents an exciting frontier in the field of supramolecular chemistry.

Future Directions and Emerging Research Avenues in 1,2 Cyclopropanedimethanol Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly influencing the synthesis of complex molecules. For 1,2-Cyclopropanedimethanol, future research will likely focus on developing synthetic routes that are more environmentally benign than traditional methods.

Current research in cyclopropane (B1198618) synthesis offers several green alternatives. One promising area is the use of mechanochemistry, where reactions are conducted by ball-milling with minimal or no solvent, as demonstrated in solvent-free Simmons-Smith reactions. Another approach involves using hydrogen as the ultimate reductant in electron-transfer-catalyzed cyclopropanations, which avoids stoichiometric metal waste. Biocatalysis, utilizing engineered enzymes like myoglobins or cytochrome P450s, presents a powerful strategy for achieving high stereoselectivity in cyclopropanation under mild, aqueous conditions, which is crucial for producing specific isomers of 1,2-disubstituted cyclopropanes.

A potential green route to this compound could involve the chemoenzymatic synthesis of a precursor like (±)-trans-cyclopropane-1,2-dicarboxylic acid, followed by a catalytic reduction step that avoids hazardous and stoichiometrically used metal hydrides. The development of catalysts from renewable sources, such as ecocatalysts derived from Mn-rich plants, also points toward more sustainable chemical production pathways.

| Feature | Conventional Synthesis (Hypothetical) | Green Chemistry Approach (Potential) |

| Starting Materials | Petroleum-derived alkenes and diazo compounds | Bio-derived alkenes, safer carbene precursors (e.g., from dihaloalkanes) |

| Catalyst | Homogeneous heavy metal catalysts (e.g., Rh, Ru) | Biocatalysts (engineered enzymes), heterogeneous catalysts, earth-abundant metal catalysts (e.g., Co, Ni) |

| Solvents | Chlorinated or volatile organic solvents (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free (mechanochemistry) |

| Reducing Agent | Stoichiometric metal hydrides (e.g., LiAlH₄) | Catalytic hydrogenation (H₂), electrochemical reduction |

| Energy Input | High-temperature reflux | Room temperature, microwave irradiation, photochemical activation |

| Waste Profile | High E-Factor (significant metal and solvent waste) | Low E-Factor, recyclable catalysts, biodegradable byproducts |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, scalability, and process control. This technology is particularly well-suited for handling hazardous intermediates, such as unstabilized diazo compounds often used in cyclopropanation, by generating and consuming them in situ.

| Parameter | Batch Process | Flow Chemistry Process |

| Safety | Handling of bulk, potentially hazardous reagents. Risk of thermal runaway on large scale. | In-situ generation and immediate consumption of reactive intermediates. Superior heat transfer prevents hot spots. |

| Scalability | Challenging; requires re-optimization of conditions. | Straightforward; scaling by running the system for longer periods ("scaling-out"). |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, pressure, and stoichiometry. |

| Integration | Difficult to couple multiple steps without isolation. | Multi-step "telescoped" synthesis is feasible, reducing manual labor and waste. |

| Productivity | Limited by vessel size and reaction/workup time. | High throughput, potential for continuous 24/7 production. |

Bio-Inspired Derivatization and Advanced Material Design

Nature provides a vast library of complex molecules and materials from which chemists can draw inspiration. The cyclopropane ring is a recurring motif in a wide array of natural products, where it often imparts crucial biological activity and conformational rigidity. This natural prevalence inspires the use of this compound as a unique building block for advanced materials.

As a rigid, non-planar diol, this compound can be incorporated as a monomer into polymers like polyesters and polyurethanes. The defined stereochemistry of the cyclopropane ring can be used to control the polymer's microstructure and subsequent bulk properties, such as thermal stability, mechanical strength, and degradation profiles. This approach mimics natural systems where complex architectures are built from simple, well-defined subunits. For instance, researchers are studying how to create materials that mimic the strength of spider silk or the shape-changing properties of pine cones. Similarly, this compound could be used to create novel hydrogels with precisely controlled network structures for applications in soft robotics or artificial photosynthesis.

| Polymer Type | Potential Property from this compound | Bio-Inspired Application |

| Polyesters | Increased glass transition temperature (Tg), enhanced thermal stability, controlled biodegradability. | High-strength, lightweight composites inspired by bone or wood structures. |

| Polyurethanes | Improved mechanical toughness and rigidity. | Impact-resistant materials mimicking the structure of bristle worm jaws. |

| Polycarbonates | High refractive index, improved scratch resistance. | Bio-inspired optical materials for advanced lenses or sensors. |

| Cross-linked Hydrogels | Tunable network porosity and mechanical response. | "Smart" biomaterials that respond to environmental stimuli, mimicking biological tissues. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

Advances in catalysis are critical for unlocking the full synthetic potential of this compound. This involves both discovering new ways to synthesize the molecule and new reactions to transform it into other valuable compounds.

For Synthesis: Research is moving beyond traditional methods toward more versatile and selective catalytic systems. Cobalt- and nickel-based catalysts are emerging as effective options for cyclopropanation reactions, including those using challenging, non-stabilized carbene precursors derived from gem-dichloroalkanes. Palladium-catalyzed reactions have shown promise for the regioselective cyclopropanation of dienes. Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, can produce libraries of chiral cyclopropane scaffolds with high enantiopurity.

For Derivatization: The two hydroxyl groups of this compound are gateways to a wide range of derivatives. Novel catalytic methods could enable its efficient conversion into corresponding diamines, dialdehydes, or dinitriles, which are themselves valuable synthetic intermediates. Additionally, the inherent strain of the cyclopropane ring could be harnessed in catalytic ring-opening reactions. Transition metal catalysts could selectively cleave a C-C bond in the ring to generate stereodefined 1,5-difunctional linear products, a transformation that is difficult to achieve through other means.

| Catalytic System | Description | Relevance to this compound |

| Cobalt-Pyridine-Diimine (PDI) Complexes | Catalyzes cyclopropanation using dihaloalkanes as carbene precursors. | Offers a safer alternative to diazo compounds for synthesizing the cyclopropane core. |

| Chiral Copper-Bisoxazoline Complexes | Enables asymmetric cyclopropanation of dienes with high regio- and enantioselectivity. | A potential route for the enantioselective synthesis of vinyl-substituted cyclopropane precursors. |

| Engineered Myoglobin (B1173299)/P450 Enzymes | Biocatalysts that perform highly stereoselective cyclopropanations in aqueous media. | Ideal for producing enantiopure cyclopropane precursors for chiral materials or pharmaceuticals. |

| Palladium(II) Complexes | Catalyzes cyclopropanation of electron-deficient olefins with diazomethane. | Useful for synthesizing cyclopropane-1,2-dicarboxylates, the direct precursors to this compound. |

| Iridium Electron Storage Catalysts | Uses H₂ as a clean reductant for cyclopropanation with diiodomethane. | A sustainable method that avoids stoichiometric metal waste. |

Computational Design and Machine Learning in this compound-Derived Materials

The traditional, trial-and-error approach to materials discovery is time-consuming and resource-intensive. Computational chemistry and machine learning (ML) are revolutionizing this field by enabling the in silico design and property prediction of new materials.

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) can be used to investigate the mechanisms of cyclopropanation reactions, helping to design more efficient catalysts and predict the selectivity of different reaction pathways. These tools can also predict the conformational preferences, electronic properties, and reactivity of this compound and polymers derived from it, providing fundamental insights that guide experimental work.

Machine Learning: ML algorithms can be trained on existing polymer databases to create models that predict the properties of new, hypothetical polymers. By representing this compound as a monomer unit through molecular descriptors, researchers can use these models to rapidly screen thousands of potential polymer structures and predict key properties like glass transition temperature, tensile strength, and conductivity. This data-driven approach accelerates the discovery of high-performance materials tailored for specific applications, transforming materials science from a process of discovery to one of design.

| Stage | Computational/ML Tool | Objective |

| 1. Monomer Analysis | Density Functional Theory (DFT) | Calculate electronic properties, bond energies, and conformational flexibility of this compound isomers. |

| 2. Reaction Design | Transition State Modeling | Elucidate reaction mechanisms for synthesis and polymerization to optimize conditions and catalyst choice. |

| 3. Virtual Polymer Synthesis | High-Throughput Virtual Screening | Generate a large library of polymers incorporating this compound with various co-monomers. |

| 4. Property Prediction | Machine Learning Models (e.g., Random Forest, Neural Networks) | Predict macroscopic properties (thermal, mechanical, optical) of the virtual polymers based on their molecular structure. |

| 5. Candidate Selection | Automated Optimization Algorithms | Identify the most promising polymer candidates that meet specific performance targets for experimental validation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro